

(R)-tert-butyl 3-formylpiperidine-1-carboxylate chemical properties

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Compound of Interest

Compound Name: (R)-tert-butyl 3-formylpiperidine-1-carboxylate

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An In-depth Technical Guide to (R)-tert-butyl 3-formylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-tert-butyl 3-formylpiperidine-1-carboxylate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who utilize chiral building blocks and heterocyclic intermediates in medicinal chemistry.

Core Chemical Properties

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a chiral heterocyclic compound widely used as a building block in the synthesis of complex pharmaceutical agents. The presence of a reactive aldehyde group on a protected piperidine ring makes it a valuable intermediate for introducing the piperidine moiety into target molecules. Its stereochemistry is crucial for achieving specific biological activity and selectivity in drug candidates.

Physicochemical Data

The quantitative properties of (R)-tert-butyl 3-formylpiperidine-1-carboxylate are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₉ NO ₃	[1]
Molecular Weight	213.27 g/mol	[1]
CAS Number	194726-46-0 (for R-isomer)	[1]
Appearance	Liquid	[2]
Purity	≥95% - 97%	[2][3]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	[2]

Spectroscopic Data

While specific spectra for the (R)-isomer are not detailed in the provided results, typical spectroscopic data for similar N-Boc protected formylpiperidines can be inferred.

Spectroscopy	Expected Chemical Shifts (δ ppm)
¹ H NMR (CDCl ₃)	~9.6 (s, 1H, -CHO), 3.0-4.2 (m, piperidine ring protons), ~2.5 (m, 1H, piperidine ring proton), 1.6-2.0 (m, piperidine ring protons), 1.45 (s, 9H, -C(CH ₃) ₃)
¹³ C NMR (CDCl ₃)	~201 (-CHO), ~155 (C=O, Boc), ~80 (-C(CH ₃) ₃), ~40-55 (piperidine ring carbons), 28.5 (-C(CH ₃) ₃)

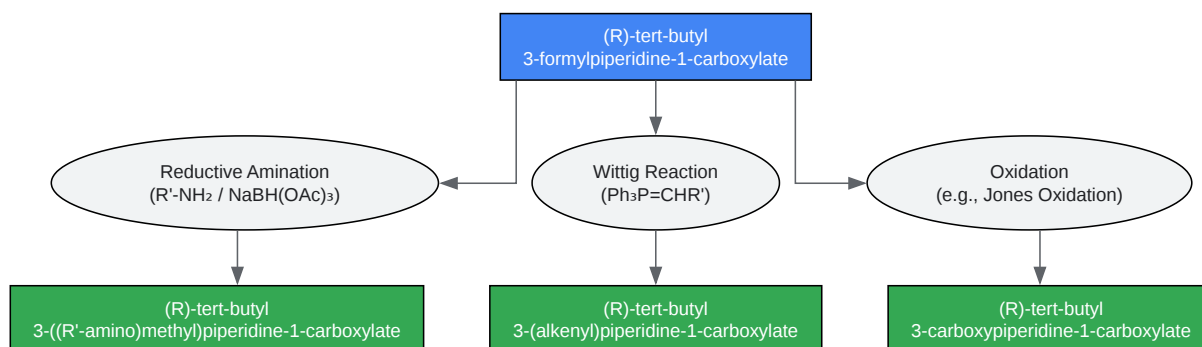
Reactivity and Applications in Drug Development

The primary utility of **(R)-tert-butyl 3-formylpiperidine-1-carboxylate** stems from the reactivity of its aldehyde functional group. This allows for a variety of chemical transformations, making it a key intermediate in multi-step syntheses.

Key Reactions:

- Reductive Amination: The formyl group readily reacts with primary or secondary amines to form an imine, which can be subsequently reduced to yield a secondary or tertiary amine, respectively. This is a cornerstone reaction for building complex molecular scaffolds.
- Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.
- Condensation Reactions: Aldol and similar condensation reactions can be used to form new carbon-carbon bonds.

The piperidine ring is a prevalent scaffold in many approved drugs. The use of chiral intermediates like **(R)-tert-butyl 3-formylpiperidine-1-carboxylate** is critical for synthesizing enantiomerically pure final products. For instance, the related compound, (R)-tert-butyl 3-aminopiperidine-1-carboxylate, is a key building block for Linagliptin, a DPP-4 inhibitor for treating type 2 diabetes, and is also used to create γ -secretase modulators for potential Alzheimer's disease treatment.[4][5] The formyl derivative serves as a direct precursor to such amino compounds or other functionalized piperidines.



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Caption: Synthetic utility of the formylpiperidine intermediate.

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and purification of **(R)-tert-butyl 3-formylpiperidine-1-carboxylate**.

Synthesis via Oxidation

A common method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

- (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
- Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated solution
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), saturated solution
- Magnesium sulfate (MgSO_4), anhydrous
- Magnetic stirrer and stir bar
- Round-bottom flask
- Argon or Nitrogen source

Procedure:

- Dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
- Cool the solution to 0 °C using an ice bath.
- Add the oxidizing agent (e.g., Dess-Martin periodinane, 1.1-1.5 equivalents) portion-wise to the stirred solution.

- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated solution of NaHCO_3 and a saturated solution of $\text{Na}_2\text{S}_2\text{O}_3$.
- Stir vigorously for 15-20 minutes until the layers become clear.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.



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Caption: General workflow for the synthesis of the title compound.

Purification Protocol

The crude product is typically purified using flash column chromatography.

Materials:

- Crude **(R)-tert-butyl 3-formylpiperidine-1-carboxylate**
- Silica gel (230–400 mesh)
- Solvent system (e.g., Hexanes/Ethyl Acetate gradient)
- Chromatography column, flasks, and other standard glassware

Procedure:

- Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes/Ethyl Acetate).
- Pack the chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of the mobile phase or DCM and load it onto the column.
- Elute the column with the mobile phase, gradually increasing the polarity (e.g., progressing towards 70:30 Hexanes/Ethyl Acetate).^[6]
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified liquid product.

Safety and Handling

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is associated with several hazards. Users should consult the Safety Data Sheet (SDS) before handling.

Hazard Class	GHS Hazard Statement	Precautionary Statement Codes
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P312, P330, P501
Skin Irritation	H315: Causes skin irritation	P280, P302+P352, P332+P313, P362
Eye Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338, P337+P313
Respiratory Irritation	H335: May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233

Handling Recommendations:

- Use only in a well-ventilated area, preferably a chemical fume hood.^[7]

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
- Avoid breathing fumes or vapors.[7]
- Wash hands thoroughly after handling.[8]
- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

This document is for informational purposes only and is based on publicly available data. All laboratory work should be conducted with appropriate safety precautions and after consulting the relevant Safety Data Sheet.

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